molecular formula C17H18N2O4 B13073258 (3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde

(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde

Cat. No.: B13073258
M. Wt: 314.34 g/mol
InChI Key: DSBSXSXSJKFLBW-GXDHUFHOSA-N
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Description

(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of a cyclopentene derivative with a nitrophenylmethylidene compound under specific conditions. The reaction is often catalyzed by a base or an acid, depending on the desired reaction pathway. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde is unique due to its combination of a morpholine ring, a nitrophenyl group, and a cyclopentene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopentene-1-carbaldehyde

InChI

InChI=1S/C17H18N2O4/c20-12-15-5-4-14(17(15)18-6-8-23-9-7-18)10-13-2-1-3-16(11-13)19(21)22/h1-3,10-12H,4-9H2/b14-10+

InChI Key

DSBSXSXSJKFLBW-GXDHUFHOSA-N

Isomeric SMILES

C\1CC(=C(/C1=C/C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)C=O

Canonical SMILES

C1CC(=C(C1=CC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)C=O

Origin of Product

United States

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